molecular formula C5H10S B3057194 Diethyl thioketone CAS No. 7740-30-9

Diethyl thioketone

Cat. No.: B3057194
CAS No.: 7740-30-9
M. Wt: 102.2 g/mol
InChI Key: KAYZWQWACCVBRJ-UHFFFAOYSA-N
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Description

Diethyl thioketone is an organosulfur compound with the chemical formula (C₂H₅)₂C=S. It belongs to the class of thioketones, where the oxygen atom in a conventional ketone is replaced by a sulfur atom. This substitution imparts unique chemical properties to the compound, making it a subject of interest in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl thioketone can be synthesized through several methods, primarily involving the thionation of ketones. One common method is the reaction of diethyl ketone with phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent. The reaction typically requires heating and results in the replacement of the oxygen atom with a sulfur atom, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of hydrogen sulfide (H₂S) and hydrogen chloride (HCl) in the presence of a catalyst. This method allows for the efficient conversion of diethyl ketone to this compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: Diethyl thioketone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as ozone (O₃) and peroxyacids like m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can yield the corresponding thiol or thioether.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: m-CPBA, O₃

    Reduction: Hydrogen gas (H₂) with a metal catalyst

    Substitution: Alkyl halides, thiolates

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted thioketones

Scientific Research Applications

Diethyl thioketone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles through reactions like the thia-Diels–Alder reaction.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of diethyl thioketone involves its ability to participate in various chemical reactions due to the presence of the thiocarbonyl group (C=S). The sulfur atom in the thiocarbonyl group has a lower electronegativity compared to oxygen, resulting in a higher reactivity. This reactivity allows this compound to act as a nucleophile or electrophile in different reactions, forming stable products through the formation of new chemical bonds.

Comparison with Similar Compounds

    Thioacetone: The simplest thioketone, where the ethyl groups in diethyl thioketone are replaced by methyl groups.

    Thiobenzophenone: An aromatic thioketone with phenyl groups instead of ethyl groups.

    Thiocamphor: A cyclic thioketone with a camphor-like structure.

Uniqueness: this compound is unique due to its specific alkyl substitution pattern, which imparts distinct chemical properties and reactivity compared to other thioketones. Its relatively simple structure makes it a versatile reagent in organic synthesis, while its sulfur atom provides unique reactivity not seen in conventional ketones.

Properties

IUPAC Name

pentane-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-3-5(6)4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYZWQWACCVBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541248
Record name Pentane-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7740-30-9
Record name Pentane-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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